

# Application Notes and Protocols: The Henry Reaction with 3,4-Dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: *1,2-dimethoxy-4-(2-nitroethenyl)benzene*

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These application notes provide a detailed protocol for the Henry (nitroaldol) reaction using 3,4-dimethoxybenzaldehyde and a nitroalkane. The Henry reaction is a classic C-C bond-forming reaction that is synthetically valuable for creating  $\beta$ -nitro alcohols, which can be readily converted to other useful intermediates such as nitroalkenes and  $\beta$ -amino alcohols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Reaction Overview

The protocol outlined below describes the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with a nitroalkane (nitromethane or nitroethane) to yield a  $\beta$ -nitrostyrene derivative. This reaction is typically carried out using a weak base like ammonium acetate in an acidic solvent such as glacial acetic acid.

## Experimental Protocols

This section details the synthesis of 3,4-dimethoxy- $\beta$ -nitrostyrene and its  $\beta$ -methyl derivative, based on established procedures.[\[5\]](#)

Materials:

- 3,4-Dimethoxybenzaldehyde
- Nitromethane

- Nitroethane
- Ammonium acetate
- Glacial acetic acid
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating and stirring apparatus
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol)

Procedure for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethene:

- To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (2.29 g, 14 mmol), nitromethane (15.96 g, 256 mmol), and ammonium acetate (3.70 g, 48 mmol).[\[5\]](#)
- Add glacial acetic acid (5 mL) to the mixture.[\[5\]](#)
- Heat the reaction mixture and monitor for the formation of a precipitate.
- Upon completion, cool the reaction mixture to room temperature.
- Collect the resulting light yellow crystals by filtration.[\[5\]](#)
- Wash the crystals with a suitable solvent (e.g., cold ethanol or water) to remove impurities.
- Purify the product by recrystallization if necessary.
- Dry the purified crystals to obtain the final product.

Procedure for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene:

- To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), nitroethane (14.63 g, 200 mmol), and ammonium acetate (2.71 g, 35 mmol).[\[5\]](#)
- Add glacial acetic acid (5 mL) to the mixture.[\[5\]](#)

- Heat the reaction mixture and monitor for product formation.
- After the reaction is complete, cool the mixture to room temperature.
- Isolate the light yellow crystals by filtration.[5]
- Wash the collected solid with an appropriate cold solvent.
- Further purify the product by recrystallization if needed.
- Dry the final product.

## Data Presentation

The following tables summarize the quantitative data for the synthesis of 3,4-dimethoxy- $\beta$ -nitrostyrene derivatives.[5]

Table 1: Reactant Quantities and Product Yields

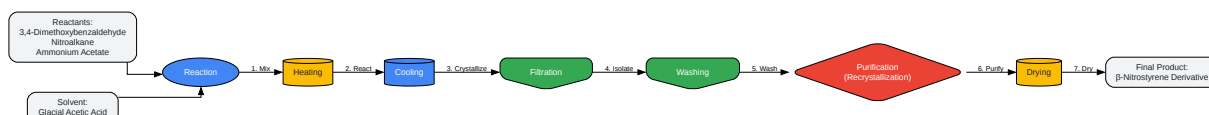
Compound	3,4-Dimethoxybenzaldehyde (mmol)	Nitroalkane	Nitroalkane (mmol)	Ammonium Acetate (mmol)	Yield (%)
1-(3,4-Dimethoxyphenyl)-2-nitroethene	14	Nitromethane	256	48	50.5
1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene	10	Nitroethane	200	35	56.5

Table 2: Physical Properties of Products

Compound	Molecular Formula	Molecular Weight ( g/mol )	Appearance	Melting Point (°C)
1-(3,4-Dimethoxyphenyl)-2-nitroethene	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	209.2	Light yellow crystals	139–141
1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	223.23	Light yellow crystals	66–68

## Experimental Workflow

The following diagram illustrates the general workflow for the Henry reaction with 3,4-dimethoxybenzaldehyde.



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Caption: General workflow for the synthesis of  $\beta$ -nitrostyrene derivatives.

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